molecular formula C27H28N6O2S B3000168 2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1223971-53-6

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B3000168
CAS RN: 1223971-53-6
M. Wt: 500.62
InChI Key: AWGMIXGWRLHQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H28N6O2S and its molecular weight is 500.62. The purity is usually 95%.
BenchChem offers high-quality 2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemiluminescence and Bioactive Compound Synthesis

Compounds with sulfanyl-, sulfinyl-, and sulfonyl-substituted motifs, such as those found in the discussed molecule, have been synthesized and studied for their chemiluminescent properties and potential bioactive applications. For instance, sulfanyl-substituted dioxetanes exhibit significant thermal stability and chemiluminescent activity upon decomposition, suggesting potential applications in bioimaging and analytical assays (Watanabe et al., 2010).

Antimicrobial Properties

Sulfanilamide derivatives have been synthesized and characterized, showing varied antimicrobial activities. Such studies indicate the potential of sulfanyl and sulfinyl groups in developing new antimicrobial agents (Lahtinen et al., 2014).

Molecular Structure and Pharmacological Evaluation

The structural aspects of molecules incorporating amide and sulfanyl groups, similar to those in the discussed compound, have been extensively studied. These studies often explore the relationship between molecular structure and pharmacological activity, leading to the development of novel therapeutic agents. For instance, research on the crystal structure, Hirshfeld surface analysis, and biological studies of certain derivatives provides insights into their potential bioactive applications (Karanth et al., 2019).

Novel Drug Development

The unique structural motifs present in the compound, including the sulfanyl acetamide group, are of interest in the development of new drugs. For example, research on modafinil analogues, which share some structural similarities with the discussed compound, has contributed to understanding how small molecular modifications can influence activity at monoamine transporters, highlighting the compound's potential in neuropharmacological research (Okunola-Bakare et al., 2014).

properties

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O2S/c1-4-5-14-35-22-10-7-20(8-11-22)23-16-24-26-29-30-27(32(26)12-13-33(24)31-23)36-17-25(34)28-21-9-6-18(2)19(3)15-21/h6-13,15-16H,4-5,14,17H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGMIXGWRLHQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=C(C=C5)C)C)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

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